

# SRI-31142: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SRI-31142** is a novel small molecule that has garnered interest for its potential as a modulator of the dopamine transporter (DAT). Initially identified as a putative allosteric inhibitor of DAT, subsequent research has indicated a more complex pharmacological profile, suggesting that its mechanism of action may not be solely dependent on direct DAT interaction. This technical guide provides a comprehensive overview of the current knowledge on **SRI-31142**, including its chemical structure, a proposed synthetic route based on related compounds, available quantitative data, and detailed experimental protocols for its characterization. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential and pharmacological properties of **SRI-31142** and similar compounds.

# **Chemical Structure and Properties**

**SRI-31142** is a complex heterocyclic molecule with the systematic IUPAC name 2-(7-Methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(pyridin-4-yl)ethyl)quinazolin-4-amine. Its chemical properties are summarized in the table below.



| Property          | Value                                                                                       |  |
|-------------------|---------------------------------------------------------------------------------------------|--|
| Molecular Formula | C29H24N6                                                                                    |  |
| Molecular Weight  | 456.54 g/mol                                                                                |  |
| IUPAC Name        | 2-(7-Methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(pyridin-4-yl)ethyl)quinazolin-4-amine |  |
| CAS Number        | 1940118-04-6                                                                                |  |
| SMILES String     | Cc1cn2cccc2c(c1)c1nc2cccc2c(n1)NCC(c1ccccc1)c1ccncc1                                        |  |

# Synthesis of SRI-31142

A specific, publicly available, detailed experimental protocol for the synthesis of **SRI-31142** has not been published in the peer-reviewed literature. However, based on the synthesis of structurally related 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, a plausible synthetic route can be proposed.[1] This proposed pathway involves a multi-step process, likely commencing with the construction of the quinazoline and imidazopyridine cores, followed by their coupling and subsequent elaboration of the side chain.

A potential synthetic approach could involve the following key transformations:

- Synthesis of the Quinazoline Moiety: A substituted anthranilic acid derivative could be cyclized with a suitable reagent to form the 4-chloroquinazoline intermediate.
- Synthesis of the Imidazopyridine Moiety: A substituted 2-aminopyridine could undergo a condensation reaction with an α-haloketone to construct the imidazo[1,2-a]pyridine core.
- Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to link the quinazoline and imidazopyridine fragments.
- Side Chain Attachment: The final step would involve the nucleophilic substitution of the 4-chloro group on the quinazoline ring with the appropriate amine side chain, 2-phenyl-2-(pyridin-4-yl)ethan-1-amine.

The following diagram illustrates a generalized workflow for the synthesis of such compounds.





Click to download full resolution via product page

**Caption:** Proposed general synthetic workflow for **SRI-31142**.

# **Quantitative Data**



**SRI-31142** has been characterized as a potent ligand with a high affinity for the dopamine transporter. The available quantitative data from in vitro binding assays are summarized below.

| Parameter | Value  | Assay                                          | Reference |
|-----------|--------|------------------------------------------------|-----------|
| Ki        | 1.9 nM | Inhibition of [3H]WIN<br>35,428 binding to DAT |           |

# **Experimental Protocols**

The following are detailed methodologies for key experiments that have been used to characterize the pharmacological effects of **SRI-31142**.

## **Intracranial Self-Stimulation (ICSS)**

This behavioral assay is used to assess the abuse potential of a compound.

- Subjects: Male Wistar rats are typically used.
- Surgical Implantation: Electrodes are stereotaxically implanted into the medial forebrain bundle.
- Training: Rats are trained to press a lever to receive electrical stimulation, with the intensity
  of the stimulation adjusted to maintain a stable response rate.
- Drug Administration: **SRI-31142**, cocaine (as a positive control), or vehicle is administered intraperitoneally (i.p.).
- Data Analysis: The rate of lever pressing is recorded and analyzed. A significant increase in
  the rate of self-stimulation is indicative of abuse potential. In the case of SRI-31142, it was
  found to decrease ICSS, suggesting a lack of abuse potential.

## In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions.

Subjects: Male Wistar rats.



- Probe Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens.
- Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
- Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
- Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the
  dialysate is quantified using high-performance liquid chromatography with electrochemical
  detection (HPLC-ED). SRI-31142 was observed to decrease basal dopamine levels and
  block cocaine-induced increases in dopamine in the nucleus accumbens.

# Signaling Pathways and Mechanism of Action

**SRI-31142** was initially characterized as a putative allosteric inhibitor of the dopamine transporter (DAT). Allosteric modulators bind to a site on the transporter that is distinct from the primary binding site for dopamine and traditional DAT inhibitors like cocaine. This binding is thought to induce a conformational change in the transporter, thereby altering its function.

The following diagram illustrates the hypothetical allosteric modulation of DAT by **SRI-31142**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SRI-31142: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616481#sri-31142-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com